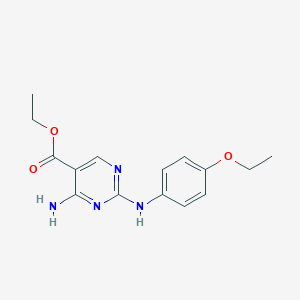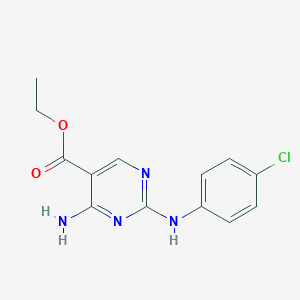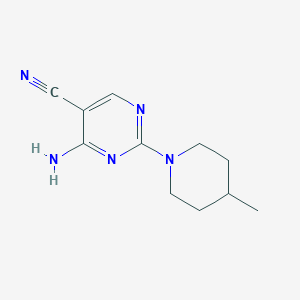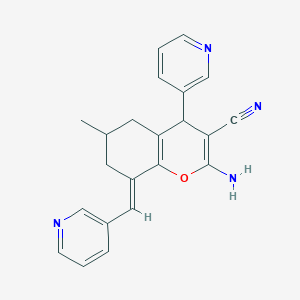![molecular formula C16H11BrN4OS B276450 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276450.png)
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. This compound has also been shown to have antifungal and insecticidal activities. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent cytotoxic, antifungal, and insecticidal activities. This compound can be used as a tool compound for studying the mechanism of action of various enzymes and proteins involved in cell proliferation and survival. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities for handling and disposal.
Direcciones Futuras
There are several future directions for the study of 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of novel derivatives of this compound with improved potency and selectivity. Another direction is the study of the mechanism of action of this compound and its derivatives using advanced techniques such as proteomics and genomics. Furthermore, the potential applications of this compound in the field of material science should also be explored.
Métodos De Síntesis
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through various methods. One of the commonly used methods is the reaction of 3-bromoaniline, 3-methoxybenzaldehyde, and 2-mercapto-1,3,4-triazole in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of agriculture, this compound has been studied for its potential as a fungicide and insecticide. Studies have shown that this compound has potent antifungal and insecticidal activities. In the field of material science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
Fórmula molecular |
C16H11BrN4OS |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
6-(3-bromophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-13-7-3-4-10(9-13)14-18-19-16-21(14)20-15(23-16)11-5-2-6-12(17)8-11/h2-9H,1H3 |
Clave InChI |
BTGARTWQZROBER-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)





![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)

![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)